硝基呋喃酮-13C,15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.

MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/

The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

科学研究应用

Nitrofurazone-13C,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as an analytical standard for isotope-labeled studies and in the development of new synthetic methodologies.

Biology: Employed in metabolic studies to trace biochemical pathways involving carbon and nitrogen atoms.

Medicine: Investigated for its potential antibacterial properties and used in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a tracer in environmental studies

准备方法

Synthetic Routes and Reaction Conditions

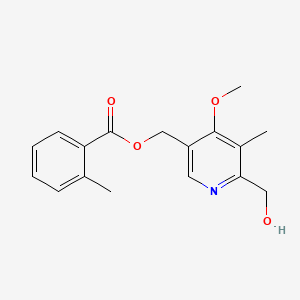

Nitrofurazone-13C,15N2 is generally prepared through chemical synthesis. The process involves the use of starting materials that contain carbon-13 and nitrogen-15 isotopes to label the desired compound. The synthesis typically involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

While specific industrial production methods for Nitrofurazone-13C,15N2 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Nitrofurazone-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.

Reduction: The nitro group can be reduced to amine derivatives under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nitrofurazone derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Nitrofurazone: The non-isotopically labeled version of Nitrofurazone-13C,15N2.

Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

Furaltadone: A related compound used as an antimicrobial agent

Uniqueness

Nitrofurazone-13C,15N2 is unique due to its isotopic labels of carbon-13 and nitrogen-15, which make it particularly valuable for tracing studies and analytical applications. These isotopic labels allow for precise tracking of the compound in various biochemical and environmental processes, providing insights that are not possible with non-labeled compounds .

属性

CAS 编号 |

1217220-85-3 |

|---|---|

分子式 |

C6H6N4O4 |

分子量 |

201.12 g/mol |

IUPAC 名称 |

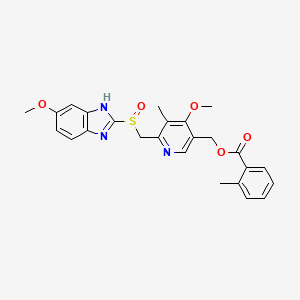

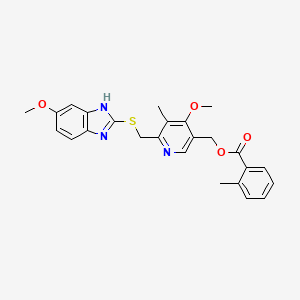

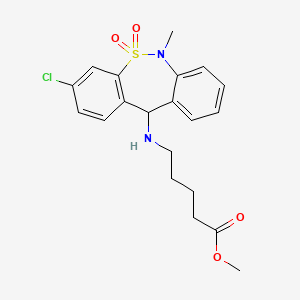

[(Z)-(5-nitrofuran-2-yl)methylideneamino](13C)urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-/i6+1,8+1,9+1 |

InChI 键 |

IAIWVQXQOWNYOU-NSMHFMPASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

手性 SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]\[15NH][13C](=O)N |

规范 SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

沸点 |

236-240 °C |

颜色/形态 |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

熔点 |

457 to 464 °F (decomposes) (NTP, 1992) 238 °C 457-464 ° F |

物理描述 |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Solid Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

溶解度 |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN 2.68e-01 g/L |

同义词 |

2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2; (5-Nitro-2-furfurylidenamino)urea-13C,15N2; 1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2; Aldomycin-13C,15N2; Alfucin-13C,15N2; Amifur-13C,15N2; Babrocid-13C,15N2; Chemofuran-13C,15 |

蒸汽压力 |

0.00000431 [mmHg] |

产品来源 |

United States |

Q1: What is the significance of having a double-labeled Nitrofurazone molecule?

A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)